
Methyl 1-Bromocyclopropanecarboxylate
physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Methyl 1-

Bromocyclopropanecarboxylate

Cat. No.: B1422559 Get Quote

An In-Depth Technical Guide to Methyl 1-Bromocyclopropanecarboxylate for Advanced

Research and Development

Introduction: The Strategic Value of a Strained Ring
Methyl 1-bromocyclopropanecarboxylate is a cornerstone building block for chemists at the

forefront of pharmaceutical and agrochemical design. Its deceptively simple structure, featuring

a highly strained three-membered ring appended with both a bromine atom and a methyl ester,

offers a unique combination of conformational rigidity and versatile reactivity. The cyclopropane

motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to act

as a "bioisostere" for phenyl rings or gem-dimethyl groups, often leading to improved metabolic

stability, reduced off-target toxicity, and optimized binding geometries. This guide, intended for

researchers, scientists, and drug development professionals, provides a comprehensive

overview of the core physical and chemical properties of Methyl 1-
Bromocyclopropanecarboxylate, its synthetic utility, and the critical protocols for its safe and

effective use.

Section 1: Core Physicochemical and Spectroscopic
Profile
A precise understanding of a reagent's physical properties is fundamental to its effective

application in synthesis, from reaction setup to purification.
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Identifiers and Chemical Structure
Identifier Value Source

IUPAC Name
methyl 1-bromocyclopropane-

1-carboxylate
[1]

CAS Number 96999-01-8 [1][2][3]

Molecular Formula C₅H₇BrO₂ [1][2]

Molecular Weight 179.01 g/mol [1][2]

InChIKey
RESWQIUWQHUEAW-

UHFFFAOYSA-N
[4]

SMILES COC(=O)C1(CC1)Br [1]

Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] As is

common for specialized reagents, some physical constants reported in the literature and by

commercial suppliers show slight variations.

Property Value(s) Source(s)

Appearance Colorless to light yellow liquid [4][5]

Density ~1.46 g/cm³ to 1.727 g/cm³ [4][5]

Boiling Point ~107-111 °C or 151 °C [4][5]

Flash Point 45 °C [4][5]

Solubility

Soluble in organic solvents

(e.g., ethanol, ether); limited

solubility in water.

[1][5]

Causality Insight: The limited water solubility is a direct consequence of the hydrophobic

cyclopropane ring and the methyl ester group, which dominate the molecule's character over

the polar carbonyl. The discrepancies in reported boiling points and densities may arise from

different measurement conditions (e.g., pressure) or purity levels of the samples.
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Spectroscopic Signature for Quality Control
Spectroscopic analysis is non-negotiable for verifying the identity and purity of the starting

material, preventing costly downstream failures.

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet around

3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃), and a complex

multiplet pattern for the four protons on the cyclopropane ring (-CH₂CH₂-). The integration

ratio of these signals should be 3:4.

¹³C NMR: The carbon spectrum will reveal the quaternary carbon attached to the bromine,

the two equivalent methylene carbons of the ring, the methyl carbon of the ester, and the

distinct carbonyl carbon (C=O).

Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of

1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional

group.

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for

a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M

and M+2) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Caption: Molecular structure of Methyl 1-Bromocyclopropanecarboxylate.

Section 2: Chemical Reactivity and Synthetic Logic
The synthetic power of Methyl 1-bromocyclopropanecarboxylate stems from two primary

features: the ring strain of the cyclopropane and the electrophilic carbon atom bonded to the

bromine.

Nucleophilic Substitution: The carbon atom bearing the bromine is highly susceptible to

attack by a wide range of nucleophiles. This is the most common transformation, allowing for

the introduction of diverse functionalities such as amines, thiols, azides, and cyanides. This

reaction is the gateway to creating more complex cyclopropane-containing building blocks.[1]

Ring Strain Dynamics: The inherent strain energy of the cyclopropane ring (~27 kcal/mol)

makes it behave somewhat like a π-bond. Under certain conditions, particularly with
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transition metals or radical initiators, ring-opening reactions can occur, providing access to

linear aliphatic chains with defined stereochemistry.

Cross-Coupling Reactions: While less common than substitution, the C-Br bond can

participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira),

enabling the direct formation of carbon-carbon bonds at the quaternary center.[6]

Methyl 1-Bromocyclopropanecarboxylate

Nucleophilic
Substitution  Nu:⁻

Cross-Coupling
(e.g., Suzuki)

  Pd(0), R-B(OH)₂

Substituted Cyclopropane
(e.g., Thiol, Amine, Azide)

Aryl/Alkenyl Cyclopropane

Click to download full resolution via product page

Caption: Key reaction pathways for Methyl 1-Bromocyclopropanecarboxylate.

Section 3: Application in Drug Discovery - A Case
Study Context
The cyclopropane moiety is a privileged scaffold in drug design. Its rigid nature helps to lock a

molecule into a specific conformation, which can enhance binding affinity to a biological target

and improve selectivity. Methyl 1-bromocyclopropanecarboxylate serves as a key precursor

for introducing this valuable motif.

A prominent example of a drug containing a functionalized cyclopropane core is Montelukast

(Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma

and allergies. The synthesis of Montelukast requires a key intermediate, methyl 1-

(mercaptomethyl)cyclopropaneacetate.[7] While not a direct one-step reaction, Methyl 1-
bromocyclopropanecarboxylate is an ideal starting material for efficiently producing this type

of intermediate. The C-Br bond can be readily displaced by a protected thiol source (e.g.,

sodium thiomethoxide followed by demethylation or using a protected thiol) via a standard Sₙ2
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reaction, demonstrating the direct strategic link between this bromo-ester and the synthesis of

complex, high-value active pharmaceutical ingredients (APIs).

Section 4: Experimental Protocols
Trustworthy protocols are self-validating. The following procedures are described with an

emphasis on the rationale behind each step.

Protocol 1: General Nucleophilic Substitution (Example:
Thiol Introduction)
This protocol outlines a general procedure for displacing the bromide with a thiol, a key step

towards intermediates like those used in the synthesis of Montelukast.

Objective: To synthesize Methyl 1-(acetylthio)cyclopropanecarboxylate.

Materials:

Methyl 1-bromocyclopropanecarboxylate (1.0 eq)

Potassium thioacetate (1.2 eq)

Dimethylformamide (DMF), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add potassium thioacetate.
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Rationale: An inert atmosphere prevents oxidation of the thiol and reaction with

atmospheric moisture. Flame-drying removes adsorbed water from the glassware.

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the potassium thioacetate.

Stir the solution and add Methyl 1-bromocyclopropanecarboxylate dropwise at room

temperature.

Rationale: DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions by

solvating the cation (K⁺) while leaving the nucleophile (thioacetate anion) highly reactive.

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion,

preventing unnecessary heating or extended reaction times that could lead to side

products.

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl

acetate and water.

Rationale: This step partitions the organic product into the ethyl acetate layer and removes

the highly polar DMF and inorganic salts into the aqueous layer.

Workup - Washing: Wash the organic layer sequentially with water, saturated sodium

bicarbonate solution, and finally brine.

Rationale: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps

to remove residual water from the organic layer before drying.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Rationale: Complete removal of water is crucial before solvent evaporation to prevent

hydrolysis of the ester.
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Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the

pure product.

Rationale: Column chromatography separates the desired product from unreacted starting

materials and non-polar impurities, ensuring high purity for subsequent steps.

Protocol 2: Synthesis of Methyl 1-
Bromocyclopropanecarboxylate
The following is a generalized representation of a common synthetic route.[5]

1,3-Propanediol

1-Bromopropanol

 HBr 

Methyl 1-bromo-cyclopropyl
hydroxyformate

 Methyl Bicarbonate 

Methyl 1-Bromocyclopropanecarboxylate

 Alkali 

Click to download full resolution via product page

Caption: A generalized synthetic workflow for the title compound.

Section 5: Safety, Handling, and Storage
Methyl 1-bromocyclopropanecarboxylate is a reactive chemical and must be handled with

appropriate precautions.
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GHS Hazard Information[1][4]
Pictogram(s) Hazard Class Statement

Flame, Exclamation Mark Flammable Liquid (Cat. 3)
H226: Flammable liquid and

vapor

Exclamation Mark Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed

Exclamation Mark Skin Irritation (Cat. 2) H315: Causes skin irritation

Exclamation Mark Eye Irritation (Cat. 2)
H319: Causes serious eye

irritation

Exclamation Mark STOT SE (Cat. 3)
H335: May cause respiratory

irritation

Safe Handling Protocol
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately

accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.

Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required.

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-

approved respirator with an organic vapor cartridge.

Handling Practices: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and

avoid sources of ignition such as open flames and hot surfaces. Ground all containers and

transfer equipment to prevent static discharge.[7]

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids. The recommended storage temperature is between 2-8°C.[4][5] Keep
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away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Do not allow the chemical to enter the environment.

Conclusion
Methyl 1-bromocyclopropanecarboxylate is more than just a simple reagent; it is a strategic

tool for molecular design. Its unique combination of a strained ring and a versatile reactive

handle provides chemists with a reliable and efficient means to introduce the valuable

cyclopropane motif into complex molecules. A thorough understanding of its properties,

reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full

potential in the synthesis of next-generation pharmaceuticals and other high-value chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1422559#methyl-1-bromocyclopropanecarboxylate-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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